Oxalyl fluoride
Overview
Description
Oxalyl fluoride is an organofluorine compound with the chemical formula (COF)₂. It is a fluorinated derivative of oxalic acid and appears as a colorless liquid. This compound is known for its potential use in etching applications, particularly as a replacement for compounds with high global warming potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxalyl fluoride is typically synthesized by the reaction of sodium fluoride with oxalyl chloride. The reaction proceeds as follows: [ \text{(COCl)}_2 + 2 \text{NaF} \rightarrow \text{(COF)}_2 + 2 \text{NaCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of oxalyl chloride to this compound .
Industrial Production Methods: While the laboratory synthesis of this compound involves the reaction mentioned above, industrial production methods may vary. detailed industrial production methods are not extensively documented in the available literature.
Chemical Reactions Analysis
Types of Reactions: Oxalyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ions are replaced by other nucleophiles.
Hydrolysis: this compound can hydrolyze in the presence of water to form oxalic acid and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis: This reaction typically occurs under aqueous conditions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, with an amine, the product would be an amide.
Hydrolysis: The major products are oxalic acid and hydrogen fluoride.
Scientific Research Applications
Oxalyl fluoride has several scientific research applications:
Dielectric Etch Applications: It is evaluated as a potential replacement for perfluorocompounds in dielectric etch applications, particularly in semiconductor processing.
Molecular Structure Analysis: Research has focused on understanding the molecular structure and composition of this compound using techniques such as electron diffraction and molecular orbital calculations.
Catalysis and Nucleophilic Fluorination: this compound plays a role in catalysis and nucleophilic fluorination, crucial for synthesizing fluorinated organic compounds used in pharmaceuticals and agrochemicals.
Anion Sensing and Recognition: Its unique chemical properties have been leveraged in the development of anion sensors, particularly for fluoride ions.
Mechanism of Action
The mechanism by which oxalyl fluoride exerts its effects involves its reactivity as a fluorinating agent. It can transfer fluoride ions to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as etching or catalysis .
Comparison with Similar Compounds
Oxalyl Chloride: Another derivative of oxalic acid, used in similar applications but with different reactivity due to the presence of chlorine instead of fluorine.
Oxalyl Bromide: Similar to oxalyl chloride but with bromine atoms, offering different reactivity and applications.
Uniqueness of Oxalyl Fluoride: this compound is unique due to its fluorine atoms, which impart distinct chemical properties such as high reactivity in nucleophilic substitution reactions and potential use in environmentally friendly etching applications .
Properties
IUPAC Name |
oxalyl difluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F2O2/c3-1(5)2(4)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOOYKLTKQCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059888 | |
Record name | Ethanedioyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-40-0 | |
Record name | Ethanedioyl difluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioyl difluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedioyl difluoride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedioyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxalyl difluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanedioyl difluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L7RR7QFL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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